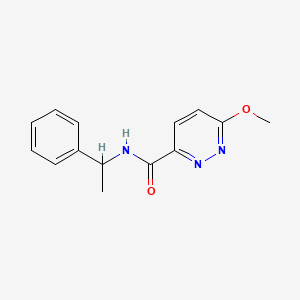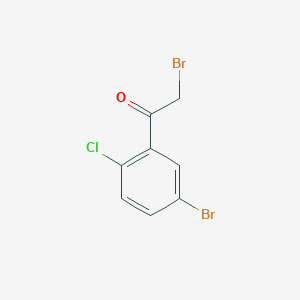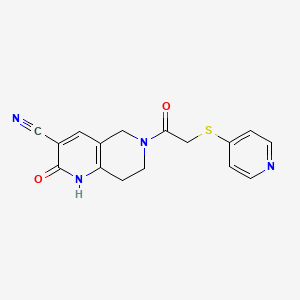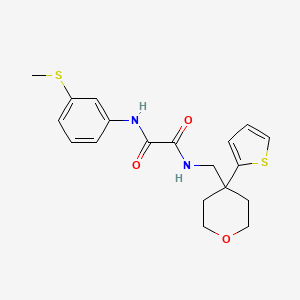
6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridazine derivatives, which “6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide” is a part of, has been extensively studied. Various methods have been reported, including Lewis acid-mediated inverse electron demand Diels-Alder reactions, unexpected C-C bond cleavage in the absence of metal, and Cu (II)-catalyzed aerobic 6- endo - trig cyclizations .Molecular Structure Analysis
The pyridazine ring, a core component of “this compound”, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis
The pyridazine ring is involved in various chemical reactions. For instance, it can undergo a Lewis acid-mediated inverse electron demand Diels-Alder reaction, an unexpected C-C bond cleavage in the absence of metal, and Cu (II)-catalyzed aerobic 6- endo - trig cyclizations .Physical and Chemical Properties Analysis
The pyridazine ring, a part of “this compound”, is known for its unique physicochemical properties. It has weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds structurally related to 6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide have been synthesized and characterized to understand their properties and potential biological applications. For example, the synthesis of various pyrazole and pyrazolopyrimidine derivatives, including those with modifications on the pyridazine ring, has been reported, highlighting methods to create substances with potentially unique biological activities (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
Research on compounds with a similar structure to this compound has revealed their cytotoxic potentials against certain cancer cell lines. Studies include the evaluation of new synthesized products for in vitro cytotoxic activity, providing insights into their potential use as therapeutic agents (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antifungal Activities
Novel derivatives structurally akin to this compound have been tested for antimicrobial and antifungal activities. These studies aim to discover new agents that could be effective against various microbial and fungal pathogens. The observed results from these evaluations have provided valuable information on the potential of these compounds in antimicrobial applications (Othman & Hussein, 2020).
Central Nervous System Activity
Some studies have explored the central nervous system (CNS) activities of compounds with a structure similar to this compound. These investigations assess the potential of these compounds in modulating CNS functions, which could lead to the development of new drugs for treating CNS disorders. The ability of these compounds to displace [3H]diazepam from rat brain membranes has been a particular focus, indicating potential anxiolytic or anticonvulsant properties (Barlin, Davies, Davis, & Harrison, 1994).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10(11-6-4-3-5-7-11)15-14(18)12-8-9-13(19-2)17-16-12/h3-10H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCUGWVPHLEJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-butoxybenzamide](/img/structure/B2705663.png)
![N-cyclopentyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2705666.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2705668.png)
![3-[(2,6-difluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2705669.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2705670.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2705676.png)
![2-Prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2705677.png)
![1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea](/img/structure/B2705678.png)



![2-(3-chloro-4-methoxyphenyl)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide](/img/structure/B2705683.png)
